molecular formula C13H18N2 B155002 6-Benzyl-2,6-diazaspiro[3.4]octane CAS No. 135380-28-8

6-Benzyl-2,6-diazaspiro[3.4]octane

Cat. No.: B155002
CAS No.: 135380-28-8
M. Wt: 202.3 g/mol
InChI Key: FEEPYEXHXJWMAX-UHFFFAOYSA-N
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Description

6-Benzyl-2,6-diazaspiro[3.4]octane: is a chemical compound with the molecular formula C13H18N2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspiro[34]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different strategies. For instance, the cyclopentane ring can be formed through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. This typically involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Benzyl-2,6-diazaspiro[3.4]octane has several applications in scientific research, including:

Comparison with Similar Compounds

    2,6-Diazaspiro[3.4]octane: A core structure similar to 6-Benzyl-2,6-diazaspiro[3.4]octane but without the benzyl group.

    Spirocyclic Amines: Compounds with similar spirocyclic frameworks but different substituents.

Uniqueness: 6-Benzyl-2,6-diazaspiro[34]octane is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-benzyl-2,6-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEPYEXHXJWMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568308
Record name 6-Benzyl-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-28-8
Record name 6-Benzyl-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2,6-diazaspiro[3.4]octane
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6-Benzyl-2,6-diazaspiro[3.4]octane
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Reactant of Route 6
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Q & A

Q1: What is the significance of synthesizing 6-benzyl-2,6-diazaspiro[3.4]octane?

A1: The research article highlights the importance of exploring new chemical entities that can act as surrogates for common drug modules like piperazine and morpholine []. this compound is synthesized as a potential substitute for piperazine. This could be valuable in medicinal chemistry for several reasons:

    Q2: How is this compound synthesized?

    A2: The article describes an improved synthesis of this compound using a [3+2] cycloaddition reaction []. This method enables the production of multi-gram quantities of the compound with relatively high yields, making it more accessible for further research and development.

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